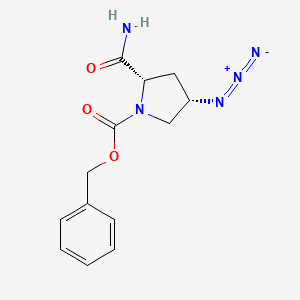
(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with azido, carbamoyl, and benzyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the azido group through nucleophilic substitution reactions. The benzyl and carbamoyl groups are then introduced via protection-deprotection strategies and amide bond formation, respectively. The reaction conditions often involve the use of polar aprotic solvents like acetonitrile or dimethylsulfoxide, and reagents such as sodium azide for the azido group introduction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: Primary amines.
Oxidation: Benzaldehyde or benzoic acid derivatives.
科学研究应用
(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions due to its reactive azido group.
Material Science:
作用机制
The mechanism of action of (2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate involves its interaction with biological molecules through its reactive azido group. This group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their function. The compound may also act as a precursor to other bioactive molecules through metabolic transformations .
相似化合物的比较
Similar Compounds
(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate: shares similarities with other azido-substituted pyrrolidines and carbamoyl derivatives.
Aromatic Azo Compounds: These compounds also contain azido groups but differ in their aromatic ring structures and applications.
α-Azido Ketones: These compounds have azido groups attached to ketone functionalities and are used in different synthetic applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.
属性
分子式 |
C13H15N5O3 |
|---|---|
分子量 |
289.29 g/mol |
IUPAC 名称 |
benzyl (2S,4S)-4-azido-2-carbamoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H15N5O3/c14-12(19)11-6-10(16-17-15)7-18(11)13(20)21-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,14,19)/t10-,11-/m0/s1 |
InChI 键 |
CSWVNEHUAOAXQB-QWRGUYRKSA-N |
手性 SMILES |
C1[C@@H](CN([C@@H]1C(=O)N)C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] |
规范 SMILES |
C1C(CN(C1C(=O)N)C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)
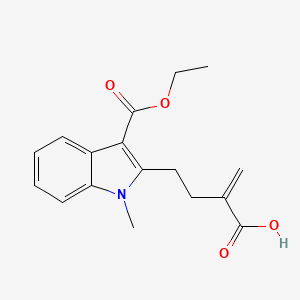
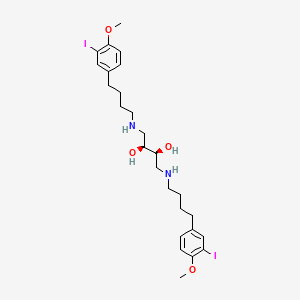
![2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13732761.png)
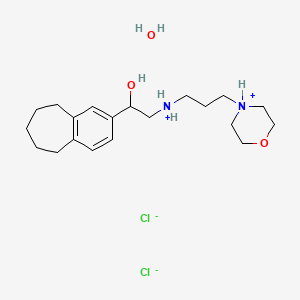
![[3-(4-Methoxyphenyl)-3-oxoprop-1-enyl]methylcyanocarbonimidodithioate](/img/structure/B13732767.png)
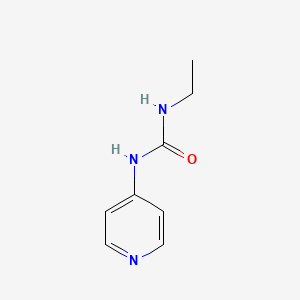
![[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate](/img/structure/B13732782.png)
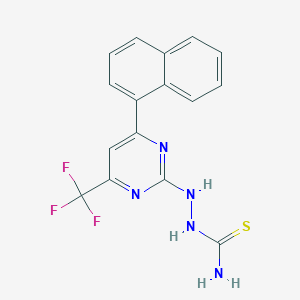
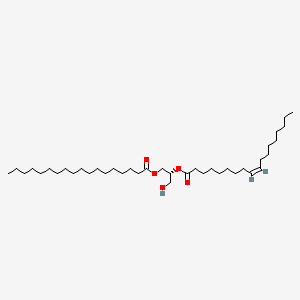
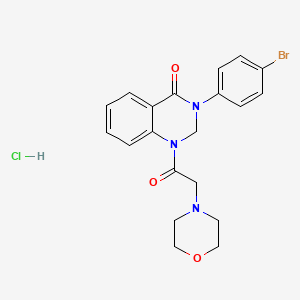
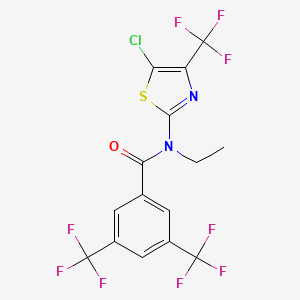

![N-(2-[2-Naphthyl]-2-oxo-ethyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13732821.png)
